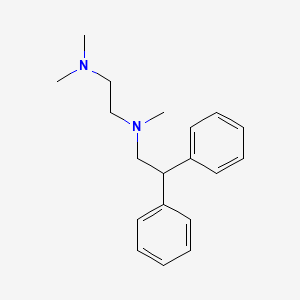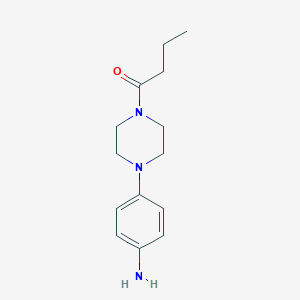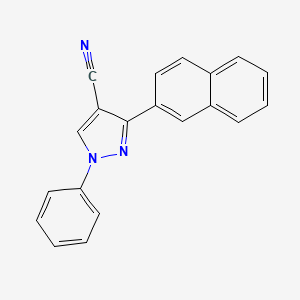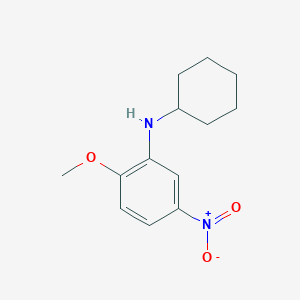
N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as HOCPCA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been shown to have a wide range of biological activities.
Aplicaciones Científicas De Investigación
N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and pain management. It has been shown to have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, it has been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines and inhibiting the activation of NF-κB. This compound has also been shown to have analgesic effects by modulating the activity of the mu-opioid receptor.
Mecanismo De Acción
The mechanism of action of N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to interact with various proteins and enzymes, including the mu-opioid receptor, NF-κB, and caspases, leading to its biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce the production of inflammatory cytokines, and modulate the activity of the mu-opioid receptor. In addition, it has been shown to have antioxidant effects and to inhibit the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is its high potency and selectivity, which makes it a useful tool for studying various biological processes. However, its low solubility and stability can be a limitation for some experiments. In addition, its complex synthesis method and high cost can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide. One area of interest is its potential as a therapeutic agent for cancer, inflammation, and pain management. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. In addition, this compound derivatives with improved solubility and stability could be developed for more efficient and cost-effective use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound with potential therapeutic applications in cancer, inflammation, and pain management. It has a complex synthesis method but has been shown to have high potency and selectivity. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties. This compound derivatives could also be developed for more efficient and cost-effective use in lab experiments and potential clinical applications.
Métodos De Síntesis
N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can be synthesized using a multi-step process that involves the condensation of 4-hydroxybenzaldehyde with 3-methoxy-2-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group, and finally, amidation with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid. The final product is obtained after purification using column chromatography.
Propiedades
IUPAC Name |
N-(4-hydroxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c1-22-14-4-2-3-10-9-13(17(21)23-15(10)14)16(20)18-11-5-7-12(19)8-6-11/h2-9,19H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIFBMAPBCJIJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


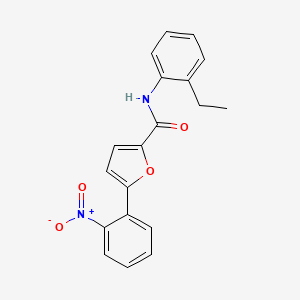
![4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B5799064.png)

![N~1~-(3,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5799087.png)

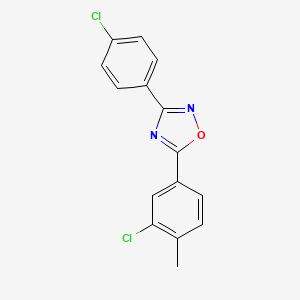
![2-(4-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5799101.png)
![5-[(4-fluorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5799102.png)
